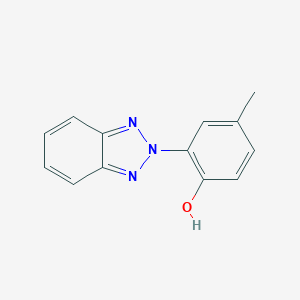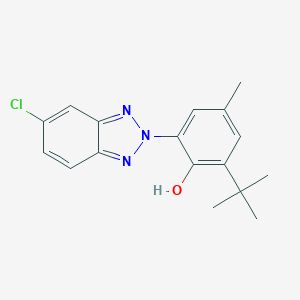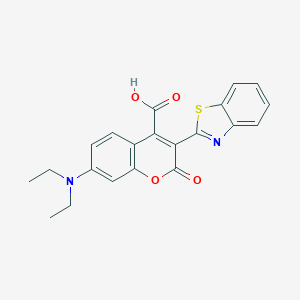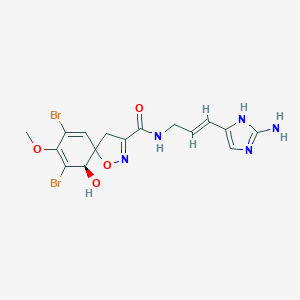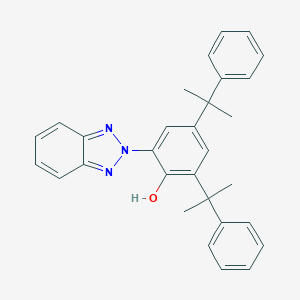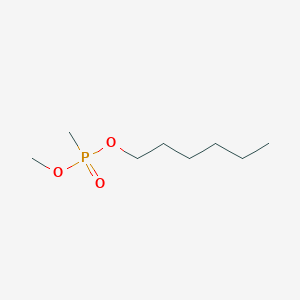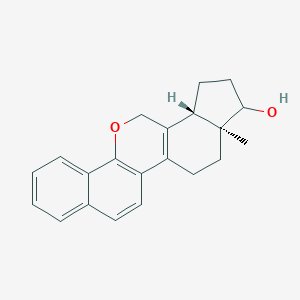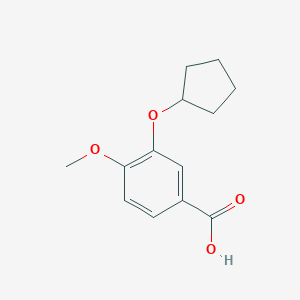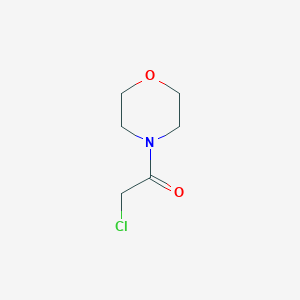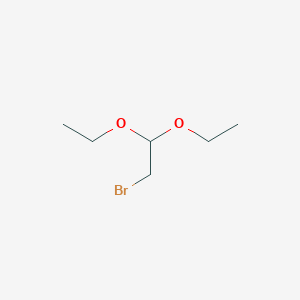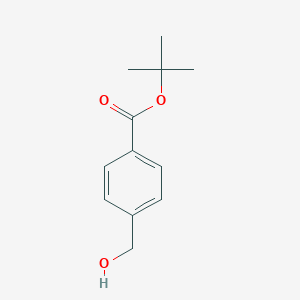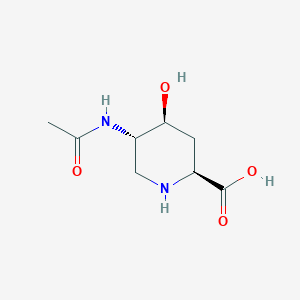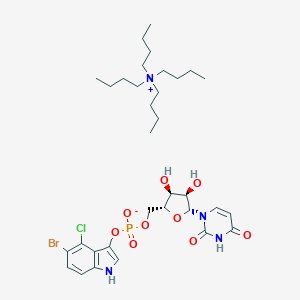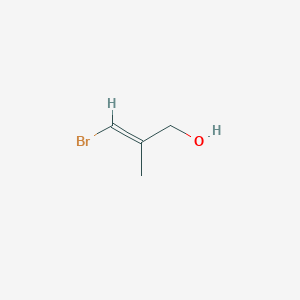
3-Bromo-2-methyl-2-propen-1-OL
Overview
Description
Enantioselective Synthesis Analysis
The synthesis of 3-methyleneindan-1-ols through a one-pot allylboration-Heck reaction of 2-bromobenzaldehydes has been demonstrated to be both general and efficient. The process has been further refined to achieve high enantioselectivity and excellent yields by incorporating chiral Brønsted acid catalyzed allylation .
Molecular Structure Analysis
The molecular structure of 3-bromo-2-methyl-1-propene has been investigated using gas phase electron diffraction, revealing a predominantly gauche conformer. The study provides detailed measurements of bond distances and angles, confirming the structure's stability at different temperatures .
Chemical Reactions Analysis
A palladium-catalyzed 1-methylene-2-propenylation reaction of aryl bromides with 3,4-alkadien-1-ols has been developed, allowing for the transfer of the 1-methylene-2-propenyl group to aryl bromides. This method takes advantage of palladium-mediated retro-allylation for sp3 C-sp3 C bond cleavage, offering a stereoselective synthesis of (E)-2-aryl-1,3-alkadienes . Additionally, the tetrahydropyranyl ether of (E)-3-bromo-3-trimethylsilyl-2-propen-1-ol serves as a versatile synthon for the (E)-β-formylvinyl anion and cation, depending on the substitution of the bromine group .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-2-methyl-1-propene have been characterized, with a focus on its conformation in the gas phase. The electron diffraction study has provided quantitative data on the molecule's conformational preferences and structural parameters .
Case Studies and Applications
The synthesis of 2-aryl-1,3-alkadienes via palladium-catalyzed reactions has potential applications in the preparation of complex organic molecules, as these dienes can be used in further chemical transformations such as Diels-Alder reactions . The use of 3-bromo-2-methyl-1-propene in the synthesis of (1Z, 3E)-1-bromo/chloro-2-carboxy-1,3-dienes through a gold-catalyzed synthesis demonstrates the compound's utility in regioselective rearrangements and cross-coupling reactions .
Scientific Research Applications
Synthesis of α-Methylenebutyrolactone : 3-Bromo-2-methyl-2-propen-1-OL derivatives are used in the synthesis of α-methylenebutyrolactone, a compound with potential applications in organic synthesis and medicinal chemistry (Matsuda, 1978).
Antimicrobial Agents : Certain derivatives of 3-Bromo-2-methyl-2-propen-1-OL have been investigated for their potential as antimicrobial agents. This includes their use in the synthesis of substituted phenyl azetidines (K. Doraswamy & P. Ramana, 2013).
Organic Chemistry Synthons : It serves as a versatile synthon in organic chemistry for various reactions, including its role in the synthesis of β-formylvinyl anions and cations (R. Bryan Miller & Mohammed I. Al-Hassan, 1983).
Biofuels Research : Research into biofuels has explored the use of similar unsaturated alcohols, like 3-Bromo-2-methyl-2-propen-1-OL, as potential anti-knock additives in fuel for spark ignition engines (J. H. Mack et al., 2014).
Nematicidal Activity : Certain derivatives have been synthesized and evaluated for their nematicidal activity against root-knot nematodes, highlighting its potential use in agricultural applications (Sumona Kumari et al., 2014).
Nonlinear Optical Properties : Studies on derivatives of 3-Bromo-2-methyl-2-propen-1-OL have shown promising results in the exploration of nonlinear optical properties, which are critical for various photonic applications (E. D. D’silva et al., 2012).
properties
IUPAC Name |
(E)-3-bromo-2-methylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZCSFMDONRPQB-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CBr)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\Br)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methyl-2-propen-1-OL | |
CAS RN |
89089-31-6 | |
| Record name | NSC148283 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-BROMO-2-METHYL-2-PROPEN-1-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B141650.png)
